Spectroscopic Analysis of 6-Chloro-1-indanone: A Technical Guide
Spectroscopic Analysis of 6-Chloro-1-indanone: A Technical Guide
Introduction
6-Chloro-1-indanone is a halogenated cyclic ketone with the chemical formula C₉H₇ClO.[1] It serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical agents and other complex organic molecules.[2][3][4] Its utility in drug discovery, particularly in the development of anti-inflammatory and analgesic drugs, underscores the importance of unambiguous structural characterization.[3] This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Chloro-1-indanone, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra of 6-Chloro-1-indanone provide definitive information about its distinct chemical environment.
¹H NMR Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For 6-Chloro-1-indanone, the aromatic region shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring, while the aliphatic region displays two triplets corresponding to the adjacent methylene groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | 7.64 | Doublet (d) | 8.1 | 1H |
| H-5 | 7.42 | Doublet (d) | 1.9 | 1H |
| H-4 | 7.28 | Doublet of Doublets (dd) | 8.1, 1.9 | 1H |
| H-3 (CH₂) | 3.12 | Triplet (t) | 5.9 | 2H |
| H-2 (CH₂) | 2.74 | Triplet (t) | 5.9 | 2H |
| Data is typically acquired in CDCl₃ and referenced to TMS at 0.00 ppm. |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 205.4 |
| C-7a | 154.2 |
| C-3a | 138.6 |
| C-6 | 134.9 |
| C-4 | 129.8 |
| C-7 | 127.5 |
| C-5 | 124.9 |
| C-3 | 36.3 |
| C-2 | 25.8 |
| Data is typically acquired in CDCl₃. |
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining high-resolution NMR spectra of 6-Chloro-1-indanone is as follows:
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Sample Preparation: Accurately weigh approximately 10-20 mg of 6-Chloro-1-indanone and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition:
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Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.[5]
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.[5]
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Chloro-1-indanone is dominated by a strong absorption band corresponding to the ketone carbonyl group.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| ~3070 | Aromatic C-H Stretch | Medium |
| ~2960 | Aliphatic C-H Stretch | Medium |
| ~1715 | C=O (Ketone) Stretch | Strong |
| ~1600, 1475 | C=C Aromatic Ring Stretch | Medium-Strong |
| ~830 | C-Cl Stretch | Strong |
| ~1270 | C-C Stretch | Medium |
Experimental Protocol: IR Spectroscopy
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Sample Preparation (Melt Technique): As 6-Chloro-1-indanone is a solid with a relatively low melting point (71-79 °C), a small amount of the sample can be melted between two KBr or NaCl plates to form a thin capillary film.[2][6]
-
Alternative (ATR Technique): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7] Ensure good contact between the sample and the crystal.
-
Data Acquisition: Place the sample holder in the FTIR spectrometer.
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Analysis: Collect a background spectrum of the empty sample holder or clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
| m/z | Ion Assignment | Relative Intensity (%) |
| 168 | [M+2]⁺• | ~32% |
| 166 | [M]⁺• (Molecular Ion) | 100% |
| 138 | [M-CO]⁺• | High |
| 131 | [M-Cl]⁺ | Moderate |
| 103 | [M-CO-Cl]⁺ | High |
The presence of a significant peak at M+2 with approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Experimental Protocol: Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of 6-Chloro-1-indanone (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2][8]
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through a capillary column and be separated from any impurities. The progress can be monitored by the instrument.[2]
-
MS Analysis: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.
Spectroscopic Analysis Workflow
The comprehensive characterization of 6-Chloro-1-indanone involves a logical workflow, integrating the data from multiple spectroscopic techniques to confirm the structure.
Caption: Workflow for the spectroscopic analysis of 6-Chloro-1-indanone.
References
- 1. Page loading... [guidechem.com]
- 2. 6-Chloro-1-indanone CAS#: 14548-38-0 [m.chemicalbook.com]
- 3. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 4. chemimpex.com [chemimpex.com]
- 5. emory.edu [emory.edu]
- 6. 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

